molecular formula C14H22N4O6S B12243470 2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide; oxalic acid

2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide; oxalic acid

Cat. No.: B12243470
M. Wt: 374.42 g/mol
InChI Key: INXOWQBKKVLMCB-UHFFFAOYSA-N
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Description

2-[4-(Methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide; oxalic acid is a high-purity chemical compound supplied for scientific research and development. This molecule features a complex structure incorporating a 1,3,4-thiadiazole ring, a piperidine moiety, and is provided as an oxalic acid salt. The oxalic acid salt form can be critical for improving the compound's crystallinity, stability, and solubility profile, which are important factors for in-vitro experimental applications . Compounds containing the 1,3,4-thiadiazole scaffold are of significant interest in medicinal chemistry and pharmaceutical research due to their wide range of reported biological activities. Similarly, the piperidine ring is a common pharmacophore found in many bioactive molecules. Researchers may investigate this compound as a novel chemical entity for various biochemical studies, including target identification, mechanism of action studies, or as a building block in synthetic chemistry. It is supplied with guaranteed quality and consistency for reliable experimental results. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H22N4O6S

Molecular Weight

374.42 g/mol

IUPAC Name

2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid

InChI

InChI=1S/C12H20N4O2S.C2H2O4/c1-9-14-15-12(19-9)13-11(17)7-16-5-3-10(4-6-16)8-18-2;3-1(4)2(5)6/h10H,3-8H2,1-2H3,(H,13,15,17);(H,3,4)(H,5,6)

InChI Key

INXOWQBKKVLMCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC(CC2)COC.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Key Challenges

Component Challenges Potential Solutions
Piperidine ring Introducing methoxymethyl at C4, avoiding over-alkylation. Controlled alkylation with methoxymethyl bromide under basic conditions.
Thiadiazole Regioselectivity in 5-methyl-1,3,4-thiadiazole synthesis. Cyclization of 5-methylthiosemicarbazide with carbonyl precursors.
Salt formation Ensuring stoichiometric oxalic acid binding to the amine. pH-controlled crystallization in polar solvents.

Synthesis of 4-(Methoxymethyl)piperidine

Method 1: Alkylation of Piperidine

  • Reagents : Piperidine, methoxymethyl bromide, K₂CO₃.
  • Conditions : DMF, 60–80°C, 12–24 hours.
  • Mechanism : Nucleophilic substitution at piperidine’s nitrogen.
  • Purification : Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), distill.
Parameter Value Source
Yield 75–85%
Purity >95% (GC-MS)

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-amine

Method 2: Cyclization of Thiosemicarbazide

  • Reagents : 5-Methylthiosemicarbazide, ethyl chloroformate.
  • Conditions : THF, 0–25°C, 2–4 hours.
  • Mechanism : Intramolecular cyclization with elimination of HCl.
Step Reagents/Conditions Notes
Thiosemicarbazide 5-Methylthiosemicarbazide Commercially available.
Cyclization Ethyl chloroformate, THF Forms thiadiazole ring; HCl scavenged

Yield : 60–70% (analogous to).

Amide Bond Formation

Method 3: Coupling Piperidine and Thiadiazole

  • Reagents : 4-(Methoxymethyl)piperidine, 5-methyl-1,3,4-thiadiazol-2-amine, EDCI/HOBt.
  • Conditions : DMF, 25–40°C, 12 hours.
  • Mechanism : Carbodiimide-mediated amide formation.
Parameter Value Source
Yield 50–60%
Solubility Soluble in DMSO, DMF

Oxalic Acid Salt Formation

Method 4: Salt Precipitation

  • Reagents : Acetamide, oxalic acid (2 eq.), ethanol/water.
  • Conditions : 25–50°C, pH 3–5.
  • Mechanism : Protonation of the amine by oxalic acid’s carboxylic groups.
Step Conditions Notes
Dissolution Ethanol/water (1:1) Enhances solubility of acetamide.
Salt formation Oxalic acid, pH 3–5 White precipitate forms; filter, wash

Yield : 80–90% (analogous to).

Characterization and Purity Analysis

Key Data

Technique Observed Data Source
¹H NMR δ 3.2–3.5 (piperidine CH₂), δ 2.5 (CH₃)
¹³C NMR δ 170 (C=O), δ 55 (OCH₃)
HPLC >99% purity (C18 column, MeOH/H₂O)

Optimization and Troubleshooting

Issue Solution Rationale
Low amide yield Increase EDCI/HOBt equivalents (1.2–1.5x) Enhances coupling efficiency.
Oxalic acid excess Use stoichiometric oxalic acid (1:1) Prevents byproduct formation.

Comparative Synthesis Routes

Route Advantages Limitations
Stepwise High purity, scalable. Multi-step, longer time.
One-pot Reduced steps. Lower yield, side reactions.

Chemical Reactions Analysis

Types of Reactions

2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of formyl or carboxyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the piperidine moiety exhibit significant antimicrobial properties. The presence of the thiadiazole ring in this compound enhances its efficacy against various bacterial strains. In studies, derivatives of thiadiazole have shown promising results as antibacterial agents, with some compounds demonstrating IC50 values significantly lower than standard reference drugs .

Enzyme Inhibition

The compound is also being investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors can be beneficial in managing urinary tract infections and related conditions . The synthesis of related compounds has shown that modifications to the piperidine structure can lead to enhanced enzyme inhibition profiles.

Anti-Cancer Properties

The incorporation of the thiadiazole and piperidine moieties in the compound has been linked to anti-cancer activity. Studies have suggested that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle progression and induction of oxidative stress .

Herbicidal Activity

There is ongoing research into the herbicidal properties of this compound, particularly due to its structural analogies with known herbicides. The oxalic acid component may enhance the herbicidal efficacy by acting on specific biochemical pathways in plants, potentially leading to selective toxicity against weeds while minimizing damage to crops .

A comprehensive study evaluated a series of piperidine-based compounds for their biological activity, including antibacterial and enzyme inhibitory effects. The results indicated that modifications to the piperidine structure significantly influenced the biological activity, with certain derivatives showing enhanced potency against targeted pathogens .

Compound StructureBiological ActivityIC50 (µM)
Thiadiazole-Piperidine DerivativeAntibacterial2.14
Thiadiazole-Piperidine DerivativeAChE Inhibition1.21
Thiadiazole-Piperidine DerivativeUrease Inhibition6.28

Synthesis and Characterization

The synthesis of 2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide; oxalic acid involves multi-step reactions starting from commercially available precursors. The characterization of synthesized compounds typically includes techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity .

Mechanism of Action

The mechanism of action of 2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

  • Piperidine/Thiadiazole Core : The compound’s piperidine ring (substituted with a methoxymethyl group) and 5-methyl-1,3,4-thiadiazol-2-yl acetamide backbone are shared with several analogs.

Analogous Compounds

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide (VA17)

  • Replaces the methoxymethyl-piperidine with a simple piperidine and adds a 4-chlorophenyl group to the thiadiazole.
  • Activity : Analgesic and antipyretic properties in preclinical models .

2-(4-Chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide Shares the methoxymethyl-thiadiazole group but lacks the piperidine moiety.

N-(5-(3-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (31)

  • Substitutes the piperidine with a 3-methoxybenzylthio group and adds a trifluoromethylphenyl acetamide.
  • Activity : Cytotoxic against cancer cell lines (IC₅₀: 2.5–8.7 μM) .

ASN90 [(S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide]

  • Features a piperazine-thiadiazole core with a benzodioxole substituent.
  • Activity : O-GlcNAcase inhibitor for neurodegenerative disease therapy .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound + Oxalic Acid C₁₃H₂₀N₄O₃S·C₂H₂O₄ 390.42* Not reported Likely enhanced via salt form
VA17 C₁₅H₁₇ClN₄OS 348.84 132–134 Moderate (DMSO)
2-(4-Chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide C₁₂H₁₂ClN₃O₂S 297.76 Not reported Not reported
Compound 31 C₁₉H₁₅F₃N₃O₂S₂ 450.47 Not reported Soluble in DMSO

*Calculated for the free base + oxalic acid.

Pharmacological Comparison

Structure-Activity Relationships (SAR)

  • Piperidine Modifications : Methoxymethyl substitution may improve blood-brain barrier penetration compared to unsubstituted piperidine (VA17) or chlorophenyl derivatives .
  • Thiadiazole Substituents : 5-Methyl groups (target compound) vs. 3-methoxybenzylthio (Compound 31) influence steric bulk and electronic properties, affecting target selectivity .

Biological Activity

The compound 2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide; oxalic acid is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring, a thiadiazole moiety, and an acetamide functional group. The presence of these structural elements suggests a diverse range of biological activities, particularly in the fields of medicinal chemistry and drug design.

Antimicrobial Activity

Research indicates that derivatives containing thiadiazole and oxadiazole rings exhibit significant antimicrobial properties. For example, studies have shown that 1,3,4-thiadiazole derivatives can inhibit bacterial growth effectively. The compound may exhibit similar activities due to its structural components.

CompoundActivityReference
1aAntibacterial (MIC = 0.045 µg/mL)
3bAntitubercular (MIC = 0.25 µg/mL)
5aBroad-spectrum antimicrobial

Anticancer Potential

The compound's ability to interact with cellular pathways suggests potential anticancer activity. Recent studies have identified that thiadiazole derivatives can act as agonists for specific proteases involved in cancer progression. For instance, compounds similar to our target have been shown to modulate mitochondrial homeostasis, which is crucial in cancer cell survival.

Case Study: Hepatocellular Carcinoma (HCC)

A recent investigation into similar oxadiazole derivatives revealed their effectiveness against HCC by acting as agonists of human caseinolytic protease P (HsClpP). This study demonstrated that these compounds could induce apoptosis in cancer cells, highlighting their therapeutic potential in oncology .

The biological activity of the compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with thiadiazole structures often inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The piperidine moiety may allow for interaction with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that related compounds possess antioxidant properties, which can mitigate oxidative stress in cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

  • Absorption : The methoxymethyl group may enhance solubility and bioavailability.
  • Metabolism : Thiadiazole derivatives typically undergo metabolic transformations that can affect their efficacy and safety profiles.
  • Toxicity : Preliminary toxicity assessments are necessary to ensure safety for clinical use.

Future Research Directions

Future studies should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.

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